2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-Chlorophenyl Group: This is achieved through a substitution reaction using a chlorinated aromatic compound.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the N-(2-methylphenyl)acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. These methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE: Similar structure but with a fluorine atom instead of a methyl group.
2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
The uniqueness of 2-[5-(3-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16ClN5O3 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-5-2-3-8-14(11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-7-4-6-12(20)9-13/h2-9,16-17H,10H2,1H3,(H,21,26) |
InChI Key |
MWPJGZIMRRIFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 |
Origin of Product |
United States |
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